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molecular formula C16H18O2 B8364071 1,3-Di(3-methyl-3-hydroxy-1-butynyl)benzene

1,3-Di(3-methyl-3-hydroxy-1-butynyl)benzene

Cat. No. B8364071
M. Wt: 242.31 g/mol
InChI Key: ADEPGUBXIMMXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04223172

Procedure details

Referring to Table 1 above, the Conversion ("Conv.") was a weight percent conversion and was calculated by: ##EQU1## Selectivity ("Selec.") in Table 1 means, as appropriate: ##EQU2## The Yield means, as appropriate, the yield of 2-methyl-4-(3-bromophenyl)-3-butyn-2-ol: ##STR15## or 1,3-di(3-methyl-3-hydroxy-1-butynyl)benzene: ##STR16## and was calculated as the product of Conversion times Selectivity. Selectivities and yields were calculated only on isolated crude products by gas chromatography with an appropriate internal standard (mesitylene).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]C(O)(C#CC1C=CC=C(Br)C=1)C.CC(O)(C)C#[C:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]#CC(O)(C)C)[CH:19]=1>>[C:18]1([CH3:17])[CH:19]=[C:20]([CH3:24])[CH:21]=[C:22]([CH3:1])[CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#CC1=CC(=CC=C1)Br)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#CC1=CC(=CC=C1)C#CC(C)(C)O)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Selectivities and yields

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC(=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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